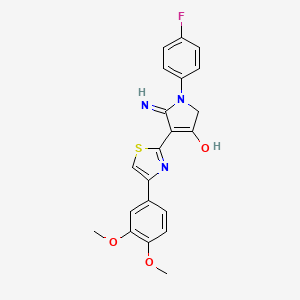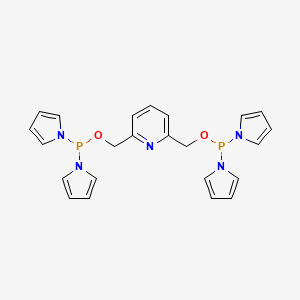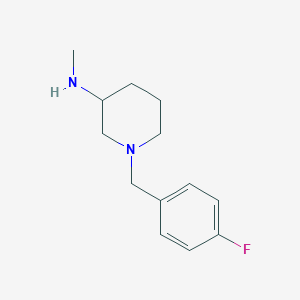
1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. These compounds contain a phenyl group substituted by a methanamine. The presence of the fluorobenzyl group in its structure makes it a valuable compound in various scientific research fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including potential drug candidates.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the specific target and context of the study .
Comparación Con Compuestos Similares
1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidine: Lacks the methyl group on the nitrogen atom, which may affect its binding affinity and biological activity.
N-Methyl-1-(4-fluorophenyl)piperidin-4-amine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological effects.
1-(4-Fluorobenzyl)-4-methylpiperidine: Contains a methyl group on the piperidine ring, which can influence its steric and electronic properties
Propiedades
Fórmula molecular |
C13H19FN2 |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H19FN2/c1-15-13-3-2-8-16(10-13)9-11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3 |
Clave InChI |
JOSDAGWYZQVTNP-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCN(C1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


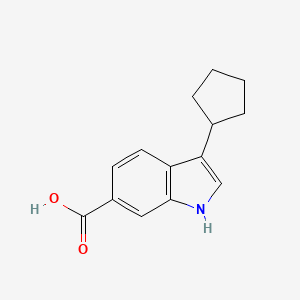
![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)
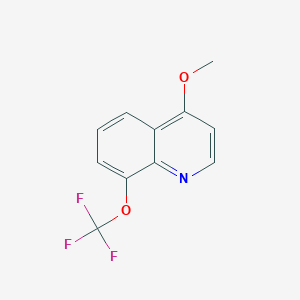
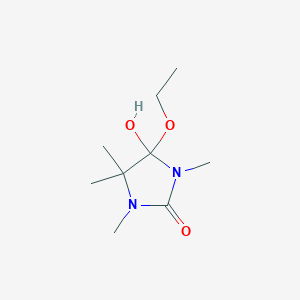


![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
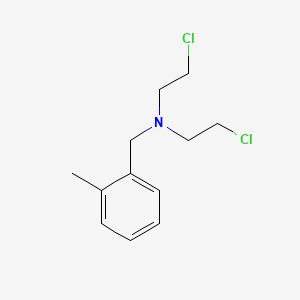
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
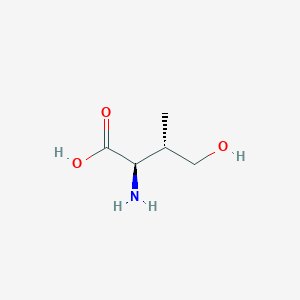
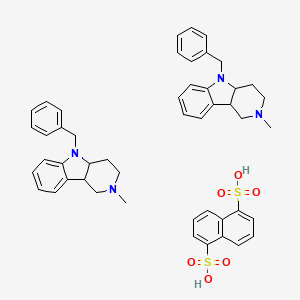
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
